

Performance of Linifanib-d4 in Clinical Samples: A Comparative Guide

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Compound of Interest

Compound Name: *Linifanib-d4*

Cat. No.: *B15561819*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance characteristics of **Linifanib-d4** as an internal standard for the quantification of linifanib in clinical samples. The use of a stable isotope-labeled internal standard, such as **Linifanib-d4**, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results. While specific validated method data for **Linifanib-d4** is not publicly available, this guide presents representative performance characteristics based on established LC-MS/MS methods for linifanib and other tyrosine kinase inhibitors in human plasma.

Comparison of Analytical Methods

The primary method for quantifying linifanib in clinical samples is LC-MS/MS. The key variable in method performance often lies in the choice of the internal standard (IS). A stable isotope-labeled IS like **Linifanib-d4** is considered the most suitable choice. An alternative approach involves using a structurally similar molecule as the IS.

Performance Characteristic	LC-MS/MS with Linifanib-d4 (IS) (Representative)	LC-MS/MS with Alternative IS (e.g., Quizartinib)
Linearity Range	5 - 1000 ng/mL	5 - 1000 ng/mL
Correlation Coefficient (r^2)	≥ 0.99	Not explicitly stated, but linearity is confirmed
Intra-day Precision (%CV)	$< 15\%$	$< 11.9\%$
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Intra-day Accuracy (%Bias)	$\pm 15\%$	86.7% to 92.5%
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Matrix Effect	Minimal and compensated by IS	Not explicitly stated
Recovery	Consistent and reproducible	Not explicitly stated

Experimental Protocols

Below are detailed methodologies for a representative LC-MS/MS assay for the quantification of linifanib in human plasma using **Linifanib-d4** as an internal standard.

Sample Preparation: Protein Precipitation

- Thaw human plasma samples and **Linifanib-d4** internal standard working solution at room temperature.
- Vortex plasma samples to ensure homogeneity.
- To 100 μL of each plasma sample (calibrator, quality control, or unknown), add 20 μL of **Linifanib-d4** working solution (concentration will depend on the specific assay, but a common practice is to use a concentration in the mid-range of the calibration curve).
- Add 300 μL of acetonitrile (protein precipitation agent) to each sample.
- Vortex mix each sample for 1 minute to ensure complete protein precipitation.

- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

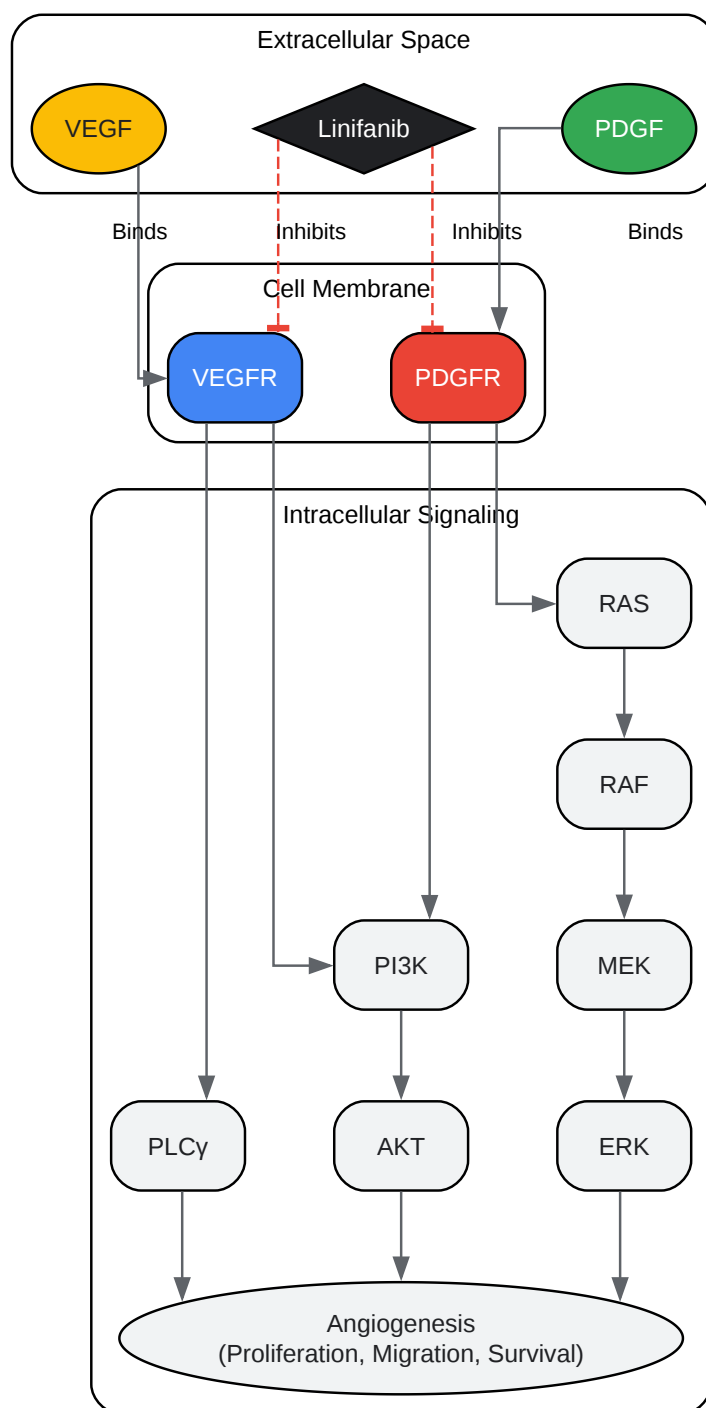
LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm) is suitable.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.3 mL/min.
 - Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and IS, and then return to initial conditions for column re-equilibration.
 - Injection Volume: 5 μ L.
 - Column Temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Linifanib: The precursor ion (Q1) would be the protonated molecule $[M+H]^+$, and the product ion (Q3) would be a specific fragment ion.
 - **Linifanib-d4**: The precursor ion (Q1) would be the protonated deuterated molecule $[M+D+H]^+$, and the product ion (Q3) would be the corresponding fragment ion.

- Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

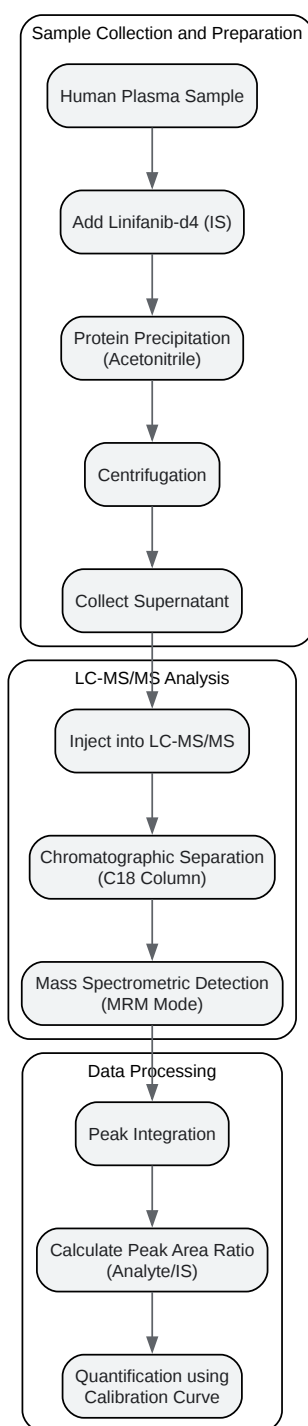
Signaling Pathway and Experimental Workflow

Linifanib is a multi-targeted receptor tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of tumor angiogenesis.



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Caption: Linifanib inhibits VEGFR and PDGFR signaling pathways.



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Caption: Bioanalytical workflow for linifanib quantification.

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